![molecular formula C18H14F3N3OS2 B2835314 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 864918-04-7](/img/structure/B2835314.png)
2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3OS2 and its molecular weight is 409.45. The purity is usually 95%.
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Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones (TZDs) are essential compounds used in the treatment of type 2 diabetes. This compound falls within the TZD class. Researchers have synthesized 3-m-tolyl-5-arylidene-2,4-thiazolidinedione derivatives using a convenient approach with morpholine as a catalyst. These derivatives exhibit moderate to good yield and have been confirmed by spectral data (IR, 1H NMR, and 13C NMR). The anti-diabetic activity of these molecules was evaluated by docking with peroxisome proliferator-activated receptor-γ (PPARγ). Notably, compounds 7a, 7d, and 7e demonstrated better binding affinity with PPARγ, making them potential candidates for future type 2 diabetes treatments .
Photocatalysis and Antibacterial Functions
While not directly related to the compound, it’s worth noting that research in photocatalysis and antibacterial functions is crucial. Nanocomposites, such as tri-metal-based ones, have been synthesized and characterized. These nanocomposites exhibit promising photocatalytic dye degradation efficiency under visible light across a wide pH range (both acidic and basic). Although this specific compound isn’t mentioned, understanding photocatalytic properties can inform broader applications .
Tolyl Group and Structural Isomers
The tolyl group (CH3C6H4−R) is related to toluene and plays a role in the compound’s structure. Depending on the relative position of the methyl group and the R substituent on the aromatic ring, three possible structural isomers exist: ortho (1,2), meta (1,3), and para (1,4). This information helps elucidate the compound’s spatial arrangement and potential reactivity .
Mechanism of Action
Target of Action
The compound contains atrifluoromethyl group and a tolyl group , which are common in many pharmaceuticals and drugs . The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . The tolyl group is a functional group related to toluene .
Mode of Action
Compounds with a trifluoromethyl group are known to interact strongly with their targets due to the group’s significant electronegativity . This can result in changes in the target’s function or activity .
Biochemical Pathways
Compounds with a thiadiazole-based structure have been used in the synthesis of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets . These nanosheets have been used for the detection of primary aromatic amines (PAAs), indicating that the compound may interact with biochemical pathways involving these molecules .
Result of Action
Compounds with a thiadiazole-based structure have been used in the synthesis of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets . These nanosheets have shown high sensitivity and selectivity for PAA detection by fluorescence quenching .
Action Environment
The trifluoromethyl group is known to enhance the stability of compounds in various environments .
properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-3-2-4-12(9-11)16-23-17(27-24-16)26-10-15(25)22-14-7-5-13(6-8-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFNIGSXRZPFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide |
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